molecular formula C31H32N4O6S B2354753 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide CAS No. 689757-64-0

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide

Cat. No. B2354753
CAS RN: 689757-64-0
M. Wt: 588.68
InChI Key: CBDRMXNFPOTYAO-UHFFFAOYSA-N
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Description

The compound “2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide” is a complex organic molecule. It contains several functional groups and rings, including a benzodioxole ring, a morpholine ring, a quinazolinone ring, and a sulfanyl group . The compound is part of a class of organic compounds known as benzodioxoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a related compound was synthesized by reacting thiouracil with N-(2-chloroethyl) morpholine hydrochloride in the presence of anhydrous potassium carbonate in dimethylformamide at room temperature .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques such as X-ray crystallography . The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of a similar compound have been investigated using density functional theory .


Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using computational methods. For example, density functional theory calculations and vibrational spectral analysis have been performed on a similar compound . The analysis of the electron density of HOMO and LUMO gives an idea of the delocalization and the low value of the energy gap indicates electron transfer within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted using computational methods. For example, the distribution of natural atomic charges reflects the presence of intramolecular hydrogen bonding . The compound’s molecular weight and linear formula can also be determined .

Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives, including compounds structurally similar to the specified chemical, have been synthesized and characterized to explore their pharmacological potential. For instance, research into quinazoline derivatives has identified these compounds as candidates for diuretic and antihypertensive agents, showcasing their significance in medicinal chemistry (Rahman et al., 2014). Another study focused on the synthesis of novel PI3K inhibitors, highlighting the antiproliferative activities of these compounds against various cancer cell lines, which underscores their potential as anticancer agents (Shao et al., 2014).

Antimicrobial Applications

The development of antimicrobial agents is another significant area of research for quinazoline derivatives. A study synthesized and evaluated the antibacterial activity of certain quinazolinone analogues, demonstrating their potential as novel antimicrobial agents (Osarumwense, 2022). These findings contribute to the ongoing search for new therapeutic options to combat microbial resistance.

Herbicidal Activities

Research has also extended into the herbicidal potential of triazolinone derivatives, with studies indicating that certain compounds exhibit promising herbicidal activities. This highlights the diversity of applications for these chemical structures in areas beyond human health, such as agriculture (Luo et al., 2008).

properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O6S/c1-3-28(29(36)32-24-6-4-5-7-25(24)38-2)42-31-33-23-10-9-21(34-12-14-39-15-13-34)17-22(23)30(37)35(31)18-20-8-11-26-27(16-20)41-19-40-26/h4-11,16-17,28H,3,12-15,18-19H2,1-2H3,(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDRMXNFPOTYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide

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